molecular formula C18H18N2O3 B1205970 4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol

4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol

Cat. No. B1205970
M. Wt: 310.3 g/mol
InChI Key: AOTWTCLFGRCJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

This study involves molecular structure and spectroscopic data analysis of a compound closely related to 4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol. The research utilized Density Functional Theory (DFT) and included molecular parameters, intramolecular charge transfer, and molecular docking results to predict biological effects (Viji et al., 2020).

Annular Tautomerism in NH-Pyrazoles

This study explored the structures of four NH-pyrazoles, similar to the compound of interest, through X-ray crystallography and NMR spectroscopy. The research provides insights into the tautomerism in both solution and solid states, contributing to understanding the structural dynamics of such compounds (Cornago et al., 2009).

Hydrogen-Bonded Chains in Pyrazol Compounds

This research examined molecules related to the compound , focusing on hydrogen-bonded chains formed by these molecules. Such insights are valuable for understanding the intermolecular interactions in similar compounds (Trilleras et al., 2005).

Synthesis, Characterization, and Antibacterial Activity

This study synthesized and characterized a series of novel compounds, including those structurally related to 4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol, and evaluated their antibacterial activity. Such research highlights the potential medicinal applications of these compounds (Rai et al., 2009).

Theoretical Calculation, NMR Study, and X-ray Crystal Structure

This research involved the synthesis of 1-substituted and 1-unsubstituted 1H-pyrazol-5(2H)-ones and their structural analysis through various techniques, including X-ray crystallography, contributing to the understanding of the structural properties of pyrazole derivatives (Attanasi et al., 1997).

properties

Product Name

4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol

InChI

InChI=1S/C18H18N2O3/c1-11-17(15-10-14(23-3)8-9-16(15)21)18(20-19-11)12-4-6-13(22-2)7-5-12/h4-10,21H,1-3H3,(H,19,20)

InChI Key

AOTWTCLFGRCJOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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